molecular formula C8H12O4 B2868341 (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid CAS No. 81831-72-3

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid

Cat. No.: B2868341
CAS No.: 81831-72-3
M. Wt: 172.18
InChI Key: LNIQYJXNDLAPKL-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid is a high-value, chiral cyclopropane derivative offered for chemical and pharmaceutical research applications. This compound serves as a critical synthetic intermediate, particularly in the preparation of complex molecules. Its structure, featuring both a carboxylic acid and a methyl ester functional group on a sterically defined cyclopropane ring, makes it a versatile precursor for further chemical transformations, including esterification and amidation reactions . Compounds with the 2,2-dimethylcyclopropane scaffold are of significant interest in medicinal and agrochemical research. This specific stereoisomer is especially valuable for constructing active compounds with precise spatial requirements, as the (1S,3R) configuration can be a key structural motif in bioactive molecules . Similar chiral cyclopropane frameworks are found in insecticides and other active agents, highlighting the importance of stereochemistry in biological activity . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can expect high analytical purity, with identity and quality confirmed by advanced techniques such as NMR spectroscopy and mass spectrometry, consistent with the characterization of similar complex cyclopropane derivatives . The product requires storage in a cool, dry place, sealed under inert conditions to maintain its stability and purity over time .

Properties

IUPAC Name

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3,(H,9,10)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIQYJXNDLAPKL-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@H]1C(=O)OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81831-72-3
Record name rac-(1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable diene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:

    Catalyst: Rhodium or copper-based catalysts.

    Solvent: Dichloromethane or toluene.

    Temperature: Room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides and bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Cellular Pathways: Affecting cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Pyrethroid Metabolites

Pyrethroids are insecticides whose metabolites often feature cyclopropane rings. Key analogs include:

Compound Name Substituents Stereochemistry Molecular Formula Key Applications Reference
DBCA (cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 3-(2,2-dibromovinyl) cis (1R,3R) C₈H₉Br₂O₂ Biomarker for deltamethrin exposure
DCCA (cis-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid) 3-(2,2-dichlorovinyl) cis (1R,3R) C₈H₉Cl₂O₂ Biomarker for permethrin, cypermethrin
Target Compound 3-methoxycarbonyl (1S,3R) C₉H₁₂O₄ Hypothesized: Synthetic intermediate or chiral building block

Key Differences :

  • Functional Groups : DBCA/DCCA have halogenated vinyl groups, enhancing their stability as urinary biomarkers. The methoxycarbonyl group in the target compound introduces ester functionality, which may improve solubility in organic solvents or serve as a precursor for carboxylic acid derivatives.

Amino Acid Analogs

Cyclopropane-containing amino acids are used to modulate peptide secondary structures:

Compound Name Substituents Stereochemistry Molecular Formula Key Applications Reference
(R)-c3Val (1-amino-2,2-dimethylcyclopropane-1-carboxylic acid) 1-amino (1R) C₆H₉NO₂ Induces 310-helices in peptides
Target Compound 3-methoxycarbonyl, 1-carboxylic acid (1S,3R) C₉H₁₂O₄ Potential use in peptide backbone modification or chiral catalysts

Key Differences :

  • Reactivity : The carboxylic acid and ester groups in the target compound enable diverse chemical transformations (e.g., hydrolysis, amidation), whereas (R)-c3Val’s primary amine facilitates peptide bond formation.
  • Conformational Effects : (R)-c3Val stabilizes helices via steric constraints, while the target compound’s bulkier substituents might disrupt or direct peptide folding differently.

Cyclopropane Carboxylic Acid Derivatives

Other cyclopropane derivatives highlight structural versatility:

Compound Name Substituents Stereochemistry Molecular Formula Key Applications Reference
(1S,3R)-3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid 3-(2,2-dichlorovinyl) (1S,3R) C₈H₉Cl₂O₂ Intermediate in pyrethroid synthesis
(S)-(+)-2,2-Dimethylcyclopropanecarboxylic Acid None (simplified structure) (1S) C₆H₁₀O₂ Chiral resolving agent or ligand
Target Compound 3-methoxycarbonyl (1S,3R) C₉H₁₂O₄ Potential applications in asymmetric synthesis or agrochemicals

Key Differences :

  • Synthetic Utility : The target compound’s ester group could serve as a protected form of the carboxylic acid, enabling stepwise synthesis strategies.

Biological Activity

(1S,3R)-3-Methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid is a cyclopropane derivative with potential biological activities. This compound is of interest due to its unique structural features and the implications these may have on its reactivity and biological interactions.

  • Molecular Formula : C₈H₁₂O₄
  • Molecular Weight : 172.18 g/mol
  • Structure : The compound features a cyclopropane ring substituted with methoxycarbonyl and carboxylic acid functional groups, contributing to its chemical reactivity.

Biological Activity Overview

Research has indicated that compounds similar to (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid exhibit various biological activities, including anti-inflammatory and antimicrobial properties. However, specific studies focusing solely on this compound remain limited.

  • Antimicrobial Activity : Preliminary studies suggest that cyclopropane derivatives can disrupt bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : Some derivatives have shown the ability to inhibit pro-inflammatory cytokines, potentially useful in treating inflammatory diseases.

Research Findings

A review of available literature reveals the following insights into the biological activity of (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid:

StudyFindings
Patents Various terbutyl esters of related compounds were synthesized, indicating potential pharmaceutical applications .
Chemical Data The compound's LogP value is 1.04, suggesting moderate lipophilicity which may influence its bioavailability .
Spectroscopic Analysis NMR and MS data confirm the structural integrity and purity of synthesized compounds .

Case Studies

While direct case studies specifically on (1S,3R)-3-methoxycarbonyl-2,2-dimethylcyclopropane-1-carboxylic acid are scarce, related compounds have been investigated:

  • Study on Cyclopropane Derivatives : A study explored the synthesis and biological evaluation of various cyclopropane derivatives, noting their efficacy against specific bacterial strains. The findings suggested a correlation between structural modifications and enhanced antimicrobial activity.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar compounds in vitro. Results indicated that specific structural features could modulate inflammatory responses effectively.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.